molecular formula C9H10ClN2O4PS2 B12920763 Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester CAS No. 35570-72-0

Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester

Cat. No.: B12920763
CAS No.: 35570-72-0
M. Wt: 340.7 g/mol
InChI Key: GOCDAKMSVFMVRJ-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester is a complex organophosphorus compound. Compounds of this nature are often used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorodithioic acid derivatives typically involves the reaction of phosphorus pentasulfide with alcohols or phenols. For this specific compound, the synthesis might involve:

    Starting Materials: 6-chloro-2-oxooxazolo(4,5-b)pyridine, methanol, and phosphorus pentasulfide.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen, at elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid derivatives can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form phosphorothioates.

    Reduction: Reduction reactions can convert them back to their corresponding phosphorothioic acids.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphorothioates, while substitution reactions can yield a variety of organophosphorus compounds.

Scientific Research Applications

Phosphorodithioic acid derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of other organophosphorus compounds.

    Biology: Studied for their potential biological activity, including enzyme inhibition.

    Medicine: Investigated for their potential use as therapeutic agents.

    Industry: Used as additives in lubricants and as corrosion inhibitors.

Mechanism of Action

The mechanism of action of phosphorodithioic acid derivatives often involves interaction with biological molecules such as enzymes. These compounds can inhibit enzyme activity by binding to the active site or by modifying essential functional groups.

Comparison with Similar Compounds

Similar Compounds

    Phosphorothioic acids: Similar in structure but contain one less sulfur atom.

    Phosphorodithioates: Similar but with different ester groups.

    Organophosphates: A broader class of compounds with varying substituents.

Uniqueness

Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester is unique due to its specific substituents, which can impart distinct chemical and biological properties.

Properties

CAS No.

35570-72-0

Molecular Formula

C9H10ClN2O4PS2

Molecular Weight

340.7 g/mol

IUPAC Name

6-chloro-3-(dimethoxyphosphinothioylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one

InChI

InChI=1S/C9H10ClN2O4PS2/c1-14-17(18,15-2)19-5-12-8-7(16-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3

InChI Key

GOCDAKMSVFMVRJ-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O

Origin of Product

United States

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